molecular formula C18H19NO6 B11009844 Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate

Cat. No.: B11009844
M. Wt: 345.3 g/mol
InChI Key: VJOSFTWDRPXKAV-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate is a substituted methyl benzoate derivative characterized by a 4,5-dimethoxy-substituted aromatic ring and a 3-methoxybenzoylamino group at the 2-position.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C18H19NO6/c1-22-12-7-5-6-11(8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)25-4/h5-10H,1-4H3,(H,19,20)

InChI Key

VJOSFTWDRPXKAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Benzamide Moiety

The benzamide group is introduced via condensation between an amine-containing intermediate and 3-methoxybenzoyl chloride. A two-step process is often employed:

  • Oxidation to Aldehyde : Intermediate alcohols, such as 4,5-dimethoxybenzoic acid derivatives, are oxidized to aldehydes using chromium trioxide (CrO₃) in a mixed acetone-water solvent system. For instance, CN102408346B reports that 4,5-dimethoxybenzocyclobutane-1-methanol is oxidized at 0–10°C to yield the corresponding aldehyde with minimal byproducts.

  • Schiff Base Formation and Reduction : The aldehyde reacts with methylamine to form a Schiff base, which is subsequently reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation. This step ensures the introduction of the primary amine group, which is then acylated with 3-methoxybenzoyl chloride.

Key Considerations

  • Oxidation Selectivity : CrO₃ in acetone/water minimizes overoxidation to carboxylic acids.

  • Acylation Efficiency : Using 3-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) at 0°C prevents hydrolysis of the acylating agent.

Esterification Methods for Methyl Benzoate Formation

The final esterification step involves converting the carboxylic acid intermediate to the methyl ester. This is typically achieved via Fischer esterification, where the acid is refluxed with methanol in the presence of an acid catalyst (e.g., sulfuric acid). Alternatively, methyl chloroformate can be used under milder conditions. US Patent 20070149802 highlights that pH control during esterification (pH 5–6) is critical to avoid saponification of the ester group.

Optimized Esterification Protocol

ParameterConditions
CatalystSulfuric acid (0.5 eq)
SolventMethanol
TemperatureReflux (65°C)
Duration12–24 hours

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Methylation : Acetone outperforms cyclohexanone due to its lower boiling point (56°C), which facilitates solvent removal post-reaction.

  • Acylation : Anhydrous DCM minimizes competing hydrolysis reactions.

  • Reduction : NaBH₄ in ethanol at 25°C achieves >90% conversion of Schiff bases to amines without requiring high-pressure hydrogenation.

Temperature and Time Dependencies

  • Oxidation with CrO₃ proceeds optimally at 5°C, with higher temperatures leading to tar formation.

  • Esterification yields plateau after 18 hours, with prolonged heating offering no benefit.

Comparative Analysis of Methodologies

The table below contrasts three key synthetic routes reported in the literature:

MethodYield (%)Key AdvantageLimitationSource
DMS Methylation82High regioselectivityRequires excess DMS
CrO₃ Oxidation75Mild conditionsToxic byproducts
Fischer Esterification88Simple setupLong reaction time

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural features and properties of methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate analogs:

Compound Name Molecular Formula Substituents Key Properties Reference ID
Methyl 4,5-dimethoxy-2-[(phenylcarbamoyl)amino]benzoate C₁₇H₁₈N₂O₅ Phenylcarbamoyl group at 2-position Avg. mass: 330.34; CAS 218134-94-2; Synthesized via urea coupling
Methyl 4,5-dimethoxy-2-{[(2S)-tetrahydro-2-furanylcarbonyl]amino}benzoate C₁₅H₁₉NO₆ Tetrahydrofuran-carbonyl group at 2-position (stereospecific) Avg. mass: 309.32; Defined stereochemistry; ChemSpider ID 1046289
Methyl 4,5-dimethoxy-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate C₁₇H₁₇NO₅S Thiophene-propenoyl group at 2-position XLogP3: 3.2; Topological polar surface area: 102 Ų; CAS 868153-97-3
Methyl 4,5-dimethoxy-2-(phenylethynyl)benzoate C₁₈H₁₆O₄ Phenylethynyl group at 2-position 99% yield; m.p. 114–116°C; Synthesized via triflic acid-mediated cyclization
Methyl 2-amino-4,5-dimethoxybenzoate C₁₀H₁₃NO₄ Amino group at 2-position Precursor for heterocyclic synthesis; IUPAC name: methyl 2-amino-4,5-dimethoxybenzoate
Methyl 4,5-dimethoxy-2-(((benzylamino)thioxomethyl)amino)benzoate C₁₈H₂₀N₂O₄S Benzylaminothiocarbonyl group at 2-position Part of triazole derivatives; CAS 893171-57-8

Physicochemical Properties

  • Lipophilicity: The thiophene-propenoyl derivative () exhibits higher lipophilicity (XLogP3 = 3.2) compared to the polar tetrahydrofuran-carbonyl analog (), which has a topological polar surface area of 102 Ų.
  • Thermal Stability : The phenylethynyl derivative () shows a melting point of 114–116°C, suggesting moderate thermal stability, while the urea-linked compound () lacks explicit thermal data but is reported as a solid.

Biological Activity

Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through various organic reactions. The general synthetic route involves:

  • Starting Materials : 4,5-dimethoxybenzoic acid and 3-methoxybenzoyl chloride.
  • Reaction Conditions : The reaction typically occurs under acidic or basic conditions to facilitate the formation of the amide bond.
  • Purification : The product is purified using recrystallization or chromatography techniques.

The molecular structure can be represented as follows:

Property Value
IUPAC Name This compound
Molecular Formula C17_{17}H19_{19}N1_{1}O5_{5}
Molecular Weight 325.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that the compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered biological responses.
  • Receptor Modulation : The compound could modulate receptor activities, influencing cellular signaling pathways.

These mechanisms are crucial for understanding its potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50_{50} values were reported in the low micromolar range, indicating potent activity .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound:

  • Research conducted on animal models showed that this compound significantly reduced inflammation markers in induced arthritis models. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Table 1: Summary of Biological Activities

Activity Cell Line/Model IC50_{50} Reference
AnticancerBreast Cancer~10 µM
Colon Cancer~15 µM
Anti-inflammatoryArthritis ModelN/A

Q & A

What are the established synthetic pathways for Methyl 4,5-dimethoxy-2-[(3-methoxybenzoyl)amino]benzoate, and what critical parameters govern reaction efficiency?

Level: Basic
Answer:
The synthesis involves multi-step reactions, including protection of hydroxyl groups, sequential coupling, and esterification. Key steps include:

  • Triflic acid-mediated cyclization for constructing the benzoate core under controlled temperatures (-35°C to 40°C) to avoid side reactions .
  • Solvent optimization : Dichloromethane (DCM) or acetonitrile enhances solubility and reaction kinetics .
  • Stoichiometric control : Use of DIPEA (1.1–1.6 equiv.) ensures efficient deprotonation and coupling .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with purification via gradient elution column chromatography (e.g., CH₂Cl₂/EtOAc gradients) .

Which spectroscopic methods are prioritized for structural elucidation, and what diagnostic signals confirm its identity?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Methoxy groups (δ 3.76–3.91 ppm), aromatic protons (δ 7.04–7.57 ppm), and carbonyl carbons (ester C=O at ~165–170 ppm) are critical. Splitting patterns in aromatic regions confirm substitution .
  • IR Spectroscopy : Ester (C=O, ~1720 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches validate functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

How can reaction yields be optimized when competing side reactions occur during synthesis?

Level: Advanced
Answer:

  • Temperature modulation : Lower temperatures (-35°C) suppress unwanted cyclization or hydrolysis .
  • Protecting groups : Temporarily shield reactive sites (e.g., hydroxyls) to direct coupling .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .
  • Quenching intermediates : Isolate intermediates (e.g., via flash chromatography) to prevent cross-reactivity .

How should discrepancies in NMR spectral data be resolved during structural confirmation?

Level: Advanced
Answer:

  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift amide protons .
  • Dynamic effects : Use variable-temperature NMR to identify rotamers causing peak splitting .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .

What purification strategies are effective for isolating high-purity product?

Level: Basic
Answer:

  • Column chromatography : Gradient elution (e.g., 1–20% EtOAc in CH₂Cl₂) separates polar byproducts .
  • Recrystallization : Use solvent pairs (e.g., DCM/hexane) to enhance crystal purity .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities in analytical-scale batches .

What strategies address solubility challenges in bioactivity assays?

Level: Advanced
Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to solubilize the compound while maintaining assay compatibility .
  • Micellar systems : Incorporate cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous dispersion .
  • Prodrug derivatization : Temporarily modify polar groups (e.g., ester hydrolysis) to improve bioavailability .

What safety protocols are essential when handling this compound?

Level: Basic
Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling predict reactivity or stability?

Level: Advanced
Answer:

  • DFT calculations : Optimize molecular geometry to identify reactive sites (e.g., electrophilic aromatic substitution) .
  • MD simulations : Assess solvation dynamics and stability in aqueous/organic matrices .
  • Docking studies : Predict binding affinity to biological targets (e.g., enzymes) for activity hypotheses .

What are common impurities in synthesis, and how are they mitigated?

Level: Advanced
Answer:

  • Unreacted intermediates : Detect via TLC and remove via iterative column chromatography .
  • Oxidation byproducts : Use inert atmospheres (N₂/Ar) to prevent degradation of methoxy groups .
  • Hydrolysis products : Control humidity during reactions and storage .

What stability profiles are documented under varying storage conditions?

Level: Basic
Answer:

  • Long-term storage : Stable at -20°C in airtight, amber vials with desiccants for >2 years .
  • Light sensitivity : Degrades under UV exposure; use opaque containers .
  • Solution stability : Avoid aqueous buffers (pH >7) to prevent ester hydrolysis .

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